5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene
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Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to form 5-bromo-2-nitrophenol. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene include:
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a pyridine ring instead of a benzene ring and is used in similar applications.
5-Bromo-1,3-difluoro-2-nitrobenzene: This compound has two fluorine atoms instead of the trifluoroethoxy group and exhibits different reactivity.
2-Bromo-5-(trifluoromethoxy)pyridine: This compound has a trifluoromethoxy group instead of the trifluoroethoxy group and is used in different chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H5BrF3NO3 |
---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
BLCYJJPNDDAJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
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